molecular formula C15H14N2O3S B4182680 N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B4182680
M. Wt: 302.4 g/mol
InChI Key: NRWLEVSKJMMYTR-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the carboxamide moiety, and a tetrahydrobenzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-nitroaniline and 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

    Step 1 - Formation of the Amide Bond: The carboxylic acid group of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with 2-nitroaniline to form the amide bond.

    Step 2 - Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro group, under appropriate conditions.

    Oxidation: The tetrahydrobenzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Hydrogen peroxide in acetic acid for oxidation to sulfoxides or sulfones.

Major Products

    Reduction: N-(2-aminophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the tetrahydrobenzothiophene ring.

Scientific Research Applications

Chemistry

N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse derivatives that can be used in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of novel therapeutics for diseases such as cancer and inflammatory disorders.

Industry

In the materials science industry, derivatives of this compound are explored for their electronic properties, making them suitable for use in organic semiconductors and other advanced materials.

Mechanism of Action

The biological activity of N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is primarily due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide: Lacks the tetrahydro ring, which may affect its reactivity and biological activity.

    N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Contains an oxygen atom in place of sulfur, which can influence its electronic properties and interactions.

    N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzimidazole-2-carboxamide: Contains a nitrogen atom in the ring, potentially altering

Properties

IUPAC Name

N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(14-9-10-5-1-4-8-13(10)21-14)16-11-6-2-3-7-12(11)17(19)20/h2-3,6-7,9H,1,4-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLEVSKJMMYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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